molecular formula C15H12Cl2O B1613784 2',5'-Dichloro-3-phenylpropiophenone CAS No. 898788-81-3

2',5'-Dichloro-3-phenylpropiophenone

Cat. No.: B1613784
CAS No.: 898788-81-3
M. Wt: 279.2 g/mol
InChI Key: AKQKSSZMWDQIHX-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-3-phenylpropiophenone is an organic compound with the molecular formula C15H12Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms at the 2’ and 5’ positions and a phenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,5-dichlorobenzoyl chloride with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2’,5’-Dichloro-3-phenylpropiophenone follows similar principles but is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: 2’,5’-Dichloro-3-phenylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in 2’,5’-Dichloro-3-phenylpropiophenone can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of 2’,5’-dichlorobenzoic acid or 2’,5’-dichlorobenzophenone.

    Reduction: Formation of 2’,5’-dichloro-3-phenylpropanol.

    Substitution: Formation of 2’,5’-dimethoxy-3-phenylpropiophenone.

Scientific Research Applications

2’,5’-Dichloro-3-phenylpropiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-phenylpropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 2’,4’-Dichloro-3-phenylpropiophenone
  • 2’,6’-Dichloro-3-phenylpropiophenone
  • 3’,5’-Dichloro-3-phenylpropiophenone

Comparison: 2’,5’-Dichloro-3-phenylpropiophenone is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and potency in various applications, making it a compound of particular interest in research and industry.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQKSSZMWDQIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643994
Record name 1-(2,5-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-81-3
Record name 1-(2,5-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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